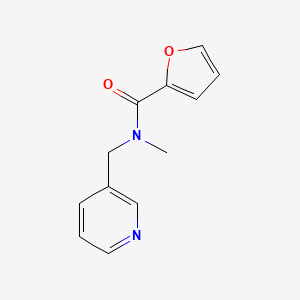![molecular formula C13H19N3O B7511080 [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7511080.png)
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone, also known as JNJ-40411813, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves its ability to selectively bind to and block the activity of the α7 nAChR. This receptor is involved in various physiological processes in the brain, including learning and memory, attention, and synaptic plasticity. By blocking the activity of this receptor, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone may provide researchers with a tool for studying the role of the α7 nAChR in these processes.
Biochemical and Physiological Effects:
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in animal studies. For example, studies have shown that [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone can improve cognitive performance in rats, suggesting that the compound may have potential as a cognitive enhancer. Additionally, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to reduce inflammation in the brain, indicating that the compound may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments is its selectivity for the α7 nAChR. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, a limitation of using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is its potential for off-target effects, as the compound may interact with other receptors or enzymes in the brain.
Direcciones Futuras
There are several future directions for research on [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone. One area of interest is the potential use of the compound as a cognitive enhancer in humans. Additionally, researchers may investigate the potential use of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone as an anti-inflammatory agent in various neurological disorders. Finally, further studies may be conducted to better understand the mechanism of action of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone and its potential for off-target effects.
Conclusion:
In conclusion, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone is a chemical compound that has been studied for its potential use in various scientific research applications. The compound selectively targets and blocks the activity of the α7 nAChR in the brain, and has been shown to have various biochemical and physiological effects in animal studies. While there are advantages and limitations to using [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of the α7 nAChR in various physiological processes.
Métodos De Síntesis
The synthesis of [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone involves several steps, including the reaction of pyridine-2-carbaldehyde with 1-(piperidin-1-yl)methanamine, followed by the addition of dimethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been studied for its potential use in various scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, [2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone has been shown to selectively target and block the activity of the α7 nicotinic acetylcholine receptor (nAChR) in the brain.
Propiedades
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-10-11(6-7-14-12)13(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKHWZRDODYKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Dimethylamino)pyridin-4-yl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)

![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)

![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)
